molecular formula C22H19ClN4O4S B11240504 1,1'-[3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11240504
M. Wt: 470.9 g/mol
InChI Key: ZRDORWGQXPCUGS-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. The reaction conditions are carefully controlled to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H19ClN4O4S

Molecular Weight

470.9 g/mol

IUPAC Name

1-[5-acetyl-3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H19ClN4O4S/c1-12(28)20-19(15-7-10-17(30-3)18(11-15)31-4)26(13(2)29)27-21(24-25-22(27)32-20)14-5-8-16(23)9-6-14/h5-11H,1-4H3

InChI Key

ZRDORWGQXPCUGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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